molecular formula C25H20ClN3O3 B11006253 N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11006253
M. Wt: 445.9 g/mol
InChI Key: AZJFQSJOQVITBL-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves a multi-step process:

  • Formation of the Benzyloxyphenyl Intermediate

      Starting Materials: 4-hydroxybenzaldehyde and benzyl bromide.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

      Product: 4-(benzyloxy)benzaldehyde.

  • Synthesis of the Pyridazinone Intermediate

      Starting Materials: 4-chlorobenzoyl chloride and hydrazine hydrate.

      Reaction Conditions: The reaction is conducted in an aqueous medium under reflux conditions.

      Product: 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl.

  • Coupling Reaction

      Starting Materials: 4-(benzyloxy)benzaldehyde and 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl.

      Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like triethylamine.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up the reaction conditions: to accommodate larger quantities of starting materials.

    Utilizing continuous flow reactors: to improve reaction efficiency and control.

    Implementing purification techniques: such as recrystallization and chromatography to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The pyridazinone moiety can be reduced to form a dihydropyridazinone derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyloxy)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure with a fluorine substituent instead of chlorine.

    N-(4-(benzyloxy)phenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Similar structure with a methyl substituent instead of chlorine.

Uniqueness

N-(4-(benzyloxy)phenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties that can influence its reactivity and biological activity.

Properties

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C25H20ClN3O3/c26-20-8-6-19(7-9-20)23-14-15-25(31)29(28-23)16-24(30)27-21-10-12-22(13-11-21)32-17-18-4-2-1-3-5-18/h1-15H,16-17H2,(H,27,30)

InChI Key

AZJFQSJOQVITBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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